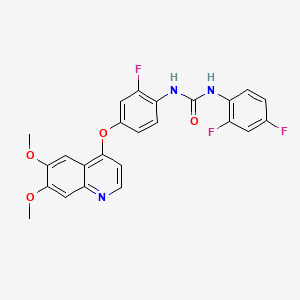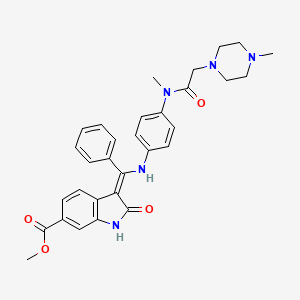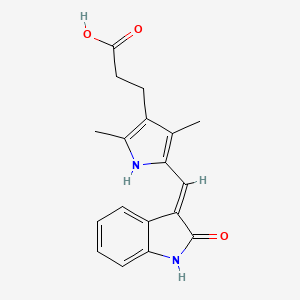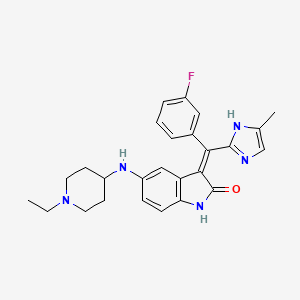
Linifanib
概要
説明
リニファニブは、血管内皮増殖因子および血小板由来増殖因子を含む受容体型チロシンキナーゼの強力な阻害剤である、構造的に新規な化合物です . リニファニブは、主に血液悪性腫瘍および固形腫瘍を含むさまざまな癌の治療における可能性について調査されています .
2. 製法
リニファニブの製法には、いくつかの重要な手順が含まれます。
ステップ 1: 式 (I) で表される化合物と水和ヒドラジンの反応により、式 (II) で表される化合物を得る。
ステップ 2: 式 (II) で表される化合物とジ-tert-ブチルジカルボネートエステルとの反応により、式 (III) で表される化合物を得る。
ステップ 3: 式 (IV) で表される化合物、ホスゲン化試薬、および式 (V) で表される化合物との反応により、式 (VI) で表される化合物を得る。
ステップ 4: 式 (VI) で表される化合物への化学交換反応をワンポット法により行い、式 (VII) で表される化合物を得る。その後、式 (VII) で表される化合物と式 (III) で表される化合物とのカップリング反応を分離および精製なしに行い、式 (VIII) で表される化合物を得る。
作用機序
Safety and Hazards
将来の方向性
準備方法
The preparation of linifanib involves several key steps:
Step 1: A reaction between a compound represented as formula (I) and hydrazine hydrate to obtain the compound represented as formula (II).
Step 2: A reaction between the compound represented as formula (II) and di-tert-butyl dicarbonate ester to obtain the compound represented as formula (III).
Step 3: A reaction between the compound represented as formula (IV), a phosgenation reagent, and the compound represented as formula (V) to obtain the compound represented as formula (VI).
Step 4: A chemical exchange reaction to the compound represented as formula (VI) through a one-pot method to obtain the compound represented as formula (VII), followed by a coupling reaction between the compound represented as formula (VII) and the compound represented as formula (III) without separation and purification to obtain the compound represented as formula (VIII).
Step 5: A deprotective reaction to the compound represented as formula (VIII) to obtain this compound.
This method reduces reaction steps, lowers costs, increases yield, and is suitable for industrial-scale production .
化学反応の分析
リニファニブは、以下を含むさまざまな化学反応を受けます。
酸化: リニファニブは、特定の条件下で酸化されて、酸化された誘導体になる。
還元: 還元反応は、リニファニブを還元された形態に変換できる。
置換: リニファニブは、置換反応を受けることができ、官能基が他の基に置換される。
これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、および特定の触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件および試薬によって異なります .
4. 科学研究への応用
リニファニブは、幅広い科学研究への応用を持っています。
化学: リニファニブは、受容体型チロシンキナーゼ阻害剤の研究におけるモデル化合物として使用されます。
生物学: 癌の進行と血管新生に関与する生物学的経路を調査するために使用されます。
医学: リニファニブは、白血病、骨髄異形成症候群、および固形腫瘍を含むさまざまな癌の治療における可能性について調査されています.
科学的研究の応用
Linifanib has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studying receptor tyrosine kinase inhibitors.
Biology: It is used to investigate the biological pathways involved in cancer progression and angiogenesis.
類似化合物との比較
リニファニブは、以下のような他の受容体型チロシンキナーゼ阻害剤と比較されます。
- スニチニブ
- ソラフェニブ
- パゾパニブ
リニファニブは、複数の受容体型チロシンキナーゼを強力に阻害し、幅広い癌に効果があることから、独自性があります . 他の阻害剤とは異なり、リニファニブは、さまざまな前臨床および臨床試験で、有意な抗血管新生作用と抗腫瘍作用を示しています .
特性
IUPAC Name |
1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O/c1-12-5-10-16(22)18(11-12)25-21(28)24-14-8-6-13(7-9-14)15-3-2-4-17-19(15)20(23)27-26-17/h2-11H,1H3,(H3,23,26,27)(H2,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVGZUGXCQEXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229834 | |
| Record name | Linifanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ABT-869, a multi-targeted receptor tyrosine kinase inhibitor, has been shown to inhibit of all members of the VEGF and PDGF receptor families (e.g., KDR IC50 value of 4 nM), and have less activity (IC50 values >1 µM) against unrelated receptor tyrosine kinases, soluble tyrosine kinases and serine/threonine kinases. In addition, it exhibits potent anti-proliferative and apoptotic effects on tumor cells dependent on mutant, constitutively active, FLT3 and KIT kinases. | |
| Record name | Linifanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
796967-16-3 | |
| Record name | Linifanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=796967-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linifanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796967163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linifanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Linifanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINIFANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO93X137CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1684525.png)

![1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1684530.png)






![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)

